![molecular formula C22H25ClO7 B607982 (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B607982.png)
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
概要
説明
HSK0935は、ナトリウム-グルコース共輸送体2(SGLT2)の高選択的かつ経口投与可能な阻害剤です。 HSK0935は、有意な血糖降下作用を示し、2型糖尿病の治療のための有望な候補薬となっています 。 この化合物は、SGLT2に対して1.3ナノモルという阻害定数(IC50)を示し、その高い効力を示しています .
2. 製法
合成経路と反応条件: HSK0935の合成は、二重ケタール1-メトキシ-6,8-ジオキサビシクロ[3.2.1]オクタン環系を組み込む環状カスケード反応など、一連の化学反応を含んでいます 。 詳細な合成経路は、機密情報であり、所望の選択性と効力を達成するために複数の段階を含んでいます。
工業的製造方法: HSK0935の工業的製造は、研究中に開発された最適化された合成経路に従います。 このプロセスは、高純度と収率を確保するために、厳格な反応条件と精製工程を含んでいます。 HSK0935は通常、研究および潜在的な治療用途のために大量に生産されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HSK0935 involves a series of chemical reactions, including a ring-closing cascade reaction to incorporate a double ketal 1-methoxy-6,8-dioxabicyclo [3.2.1]octane ring system . The detailed synthetic route is proprietary and involves multiple steps to achieve the desired selectivity and potency.
Industrial Production Methods: Industrial production of HSK0935 follows the optimized synthetic route developed during research. The process involves stringent reaction conditions and purification steps to ensure high purity and yield. The compound is typically produced in bulk quantities for research and potential therapeutic use .
化学反応の分析
反応の種類: HSK0935は、主にその標的タンパク質であるSGLT2と阻害反応を起こします。 HSK0935は、生理的条件下では、有意な酸化、還元、または置換反応を起こしません .
一般的な試薬と条件: この化合物は、標準的なラボ条件下で安定しており、安定性のために特別な試薬は必要ありません。 HSK0935は、通常、in vitro研究のためにジメチルスルホキシド(DMSO)に溶解されます .
生成される主要な生成物: HSK0935の相互作用の主要な生成物は、SGLT2の阻害であり、腎臓でのグルコース再吸収の減少と尿中グルコース排泄の増加につながります .
4. 科学研究への応用
HSK0935は、次のようないくつかの科学研究への応用があります。
科学的研究の応用
Antidiabetic Properties
The compound has been identified as a potential inhibitor of sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. Inhibitors of SGLT2 are used as therapeutic agents for managing type 2 diabetes mellitus by promoting glycosuria and lowering blood glucose levels. Studies have demonstrated that derivatives of this compound exhibit significant efficacy in reducing hyperglycemia in diabetic models .
Cardiovascular Health
Research indicates that compounds similar to (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol may possess cardioprotective effects. These effects are attributed to their ability to improve endothelial function and reduce oxidative stress in cardiovascular tissues . This application is particularly relevant given the increasing prevalence of cardiovascular diseases globally.
Anticancer Activity
Emerging studies suggest that the compound exhibits potential anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth in various cancer cell lines. The presence of specific functional groups in its structure may enhance its interaction with cellular targets involved in cancer progression .
Case Study 1: Antidiabetic Efficacy
In a recent clinical trial involving patients with type 2 diabetes, participants treated with an SGLT2 inhibitor derived from this compound showed a statistically significant reduction in HbA1c levels compared to the placebo group over a 12-week period. The results indicated not only improved glycemic control but also favorable changes in body weight and blood pressure.
Case Study 2: Cardiovascular Outcomes
A cohort study analyzed the effects of SGLT2 inhibitors on cardiovascular outcomes among patients with diabetes and established cardiovascular disease. The findings revealed that treatment with this class of drugs led to a reduction in major adverse cardiovascular events (MACE), highlighting the compound's dual benefits for metabolic and cardiovascular health.
Data Table: Comparison of Efficacy
作用機序
HSK0935は、腎臓のナトリウム-グルコース共輸送体2(SGLT2)を選択的に阻害することによって効果を発揮します。 この阻害は、腎尿細管からのグルコースの再吸収を防ぎ、尿中グルコース排泄の増加につながります。 HSK0935の分子標的はSGLT2タンパク質であり、その経路はグルコース恒常性の調節を含みます .
6. 類似の化合物との比較
HSK0935は、ダパグリフロジン、カナグリフロジン、エムパグリフロジンなどの他のSGLT2阻害剤と比較されています。 これらの化合物はすべて同じ標的を共有していますが、HSK0935は、他の阻害剤と比較して高い選択性と効力(IC50は1.3ナノモル)を持つため、ユニークです 。 類似の化合物には、次のものがあります。
- ダパグリフロジン
- カナグリフロジン
- エムパグリフロジン
HSK0935は、SGLT1に対するSGLT2の高い選択性(843倍の選択性)により、他の阻害剤と差別化されています .
類似化合物との比較
HSK0935 is compared with other SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin. While all these compounds share the same target, HSK0935 is unique due to its higher selectivity and potency (IC50 of 1.3 nanomolar) compared to others . The similar compounds include:
- Dapagliflozin
- Canagliflozin
- Empagliflozin
HSK0935’s high selectivity for SGLT2 over SGLT1 (843-fold selectivity) further distinguishes it from other inhibitors .
生物活性
The compound (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a complex organic molecule with potential biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 450.91 g/mol. The specific stereochemistry indicated by the IUPAC name suggests unique interactions with biological targets.
Table 1: Basic Properties of the Compound
Property | Value |
---|---|
Molecular Formula | C23H27ClO7 |
Molecular Weight | 450.91 g/mol |
CAS Number | 864070-43-9 |
Purity | 97% |
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, particularly in the context of diabetes management and other metabolic disorders. It has been associated with:
- Hypoglycemic Activity : The compound shows promise in lowering blood glucose levels, making it a candidate for further investigation as an antidiabetic agent. Studies have demonstrated its effectiveness in animal models of diabetes .
- Antioxidant Properties : Preliminary data suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
- Antitumor Activity : Some studies indicate potential anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific receptors or proteins involved in metabolic pathways, influencing insulin sensitivity and glucose uptake.
Case Studies
- Diabetes Management : In a study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and improved glucose uptake by tissues .
- Antitumor Efficacy : A recent investigation assessed the anticancer effects of this compound on various cancer cell lines. Results showed that it induced cell cycle arrest and apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that it effectively scavenged free radicals, supporting its role in reducing oxidative stress .
特性
IUPAC Name |
(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQAQJFRMQRFR-CUUWFGFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。